Product packaging for Methyl 2-Phenethylthiazole-4-carboxylate(Cat. No.:)

Methyl 2-Phenethylthiazole-4-carboxylate

Cat. No.: B13667253
M. Wt: 247.31 g/mol
InChI Key: FCMUKDLLWXCXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-phenethylthiazole-4-carboxylate is a chemical compound offered for research and development purposes. It is designated as For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. This compound belongs to the thiazole family, a class of heterocyclic compounds that serve as key structural motifs in medicinal chemistry and drug discovery. Thiazole derivatives are extensively studied for their diverse biological activities and are commonly used as building blocks in organic synthesis. The structure of this ester, featuring a phenethyl group and a carboxylate moiety, makes it a potential intermediate for the synthesis of more complex molecules, such as carboxylic acids or amides, for biological screening. Researchers interested in this compound should conduct their own rigorous analysis to confirm its identity, purity, and physical properties, as this specific data is not fully available in public sources. Always refer to the product's Certificate of Analysis for lot-specific information and handle the material in accordance with its Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2S B13667253 Methyl 2-Phenethylthiazole-4-carboxylate

Properties

IUPAC Name

methyl 2-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-16-13(15)11-9-17-12(14-11)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMUKDLLWXCXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Methyl 2-Phenethylthiazole-4-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the thiazole ring through cyclization reactions between suitable precursors such as thioamides and α-haloketones or α-haloesters, followed by functional group transformations to introduce the phenethyl substituent and the methyl ester.

Method Based on Benzothioamide and Methyl Bromopyruvate (Reflux in Tetrahydrofuran)

One of the most documented routes to methyl 2-phenylthiazole-4-carboxylate (a close analog to this compound) involves the condensation of benzothioamide with methyl bromopyruvate under reflux in tetrahydrofuran (THF).

Procedure Summary:
  • Benzothioamide (4.0 g, 29.2 mmol) is dissolved in THF (80 mL).
  • Methyl bromopyruvate (7.6 g, 39 mmol) is added dropwise.
  • The reaction mixture is heated under reflux for 18 hours.
  • After completion, the mixture is concentrated under vacuum.
  • The residue is diluted with ethyl acetate and washed sequentially with water and brine.
  • The organic layer is dried over anhydrous magnesium sulfate.
  • Purification is performed by silica gel chromatography using 20% ethyl acetate in toluene, followed by a second purification with 20% ethyl acetate in hexane.
  • The product is obtained as a yellow oil with a 77% yield.
Analytical Data:
  • Yield: 77%
  • Molecular formula: C11H9NO2S
  • Molecular weight: 219.26 g/mol
  • 1H NMR (CDCl3, 400 MHz): δ 8.14 (s, 1H), 8.00 (m, 2H), 7.46–7.42 (m, 3H), 4.43 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.3 Hz, 3H)

This method is well-established and provides a reliable pathway to thiazole carboxylate esters with phenyl substitution at the 2-position, which can be modified to phenethyl derivatives by further alkylation or substitution steps.

Cyclization of Thioamides with α-Haloesters Followed by Functionalization

The key step in the preparation involves the cyclization of thioamides with α-haloesters such as methyl bromopyruvate or 2-chloroacetoacetic acid esters to form the thiazole ring system. This is often followed by alkylation or substitution reactions to install the phenethyl group at the 2-position.

Example Process (Adapted from Related Thiazole Syntheses):
Step Reagents/Conditions Outcome/Notes
1 Benzothioamide + Methyl bromopyruvate in THF, reflux 18 h Formation of methyl 2-phenylthiazole-4-carboxylate
2 Purification by silica gel chromatography Isolation of pure product (77% yield)
3 Alkylation with phenethyl bromide (not explicitly detailed but standard) Installation of phenethyl group at 2-position

This approach leverages the nucleophilicity of the thioamide sulfur and nitrogen atoms and the electrophilicity of the α-haloester to form the thiazole ring efficiently.

Alternative Catalytic and Base-Promoted Procedures

Research literature also reports catalytic and base-promoted oxidative cyclization methods for preparing substituted thiazole carboxylates. For example, methyl 2-phenylthiazole-4-carboxylate can be synthesized from methyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate via:

  • Catalytic oxidation (8 hours, 87% yield)
  • Base-promoted oxidation (0.5 hours, 66% yield)

These methods offer milder conditions and shorter reaction times, potentially adaptable for phenethyl-substituted analogs.

Research Outcomes and Data Analysis

Yield and Purity

Method Yield (%) Purification Method Purity (HPLC or Equivalent) Physical State
Benzothioamide + methyl bromopyruvate reflux 77 Silica gel chromatography Not specified Yellow oil
Catalytic oxidation of dihydrothiazole 87 Not specified Not specified White solid
Base-promoted oxidation 66 Not specified Not specified White solid

Spectroscopic Characterization

  • 1H NMR data confirm the aromatic protons of the phenyl or phenethyl group, the thiazole proton, and the methyl ester group.
  • Melting points and purity data are consistent with the formation of the desired thiazole carboxylate esters.
  • IR and mass spectrometry data (from related compounds) support the presence of ester and thiazole functionalities.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Features Yield (%) Notes
Cyclization of benzothioamide with methyl bromopyruvate THF, reflux 18 h Direct thiazole ring formation 77 Requires chromatographic purification
Catalytic oxidation of dihydrothiazole Catalytic system, 8 h Mild conditions, high yield 87 Produces white solid product
Base-promoted oxidation Base, short reaction time (0.5-4 h) Faster but lower yield 66-69 Alternative to catalytic method
Alkylation for phenethyl substitution (general) Phenethyl bromide, base, solvent (not detailed) Installation of phenethyl group Variable Typically post-thiazole formation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Phenethylthiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-Phenethylthiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-Phenethylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole carboxylates vary significantly in bioactivity and physicochemical properties based on substituent groups, ester positions, and functional modifications. Below is a detailed comparison with key analogs:

Substituent Variations

  • Methyl 2-phenylthiazole-4-carboxylate : Features a phenyl group at the 2-position. Its compact structure (MW 219.26) contrasts with phenethyl-substituted analogs, which have an extended carbon chain. This difference may influence lipophilicity and binding interactions .
  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate : Incorporates a trifluoromethylphenyl group (electron-withdrawing) and a methyl group at position 4. The trifluoromethyl group enhances metabolic stability, while the ethyl ester increases molecular weight (MW ~317.28) compared to methyl esters .

Ester Position and Type

  • Methyl 2-amino-5-phenylthiazole-4-carboxylate: An amino group at the 2-position (MW 234.27) introduces hydrogen-bonding capacity, which can enhance target affinity but may reduce stability under acidic conditions .
  • Ethyl 2-aminothiazole-4-carboxylate: The ethyl ester (vs.

Pharmacological Properties

  • 2-Phenylthiazole-4-carboxylate derivatives : Compounds like 2-Phenyl-4-(3,4,5-trimethoxyphenyl)thiazole (, Compound 19) exhibit potent CYP3A4 inhibition, a key enzyme in drug metabolism. Structural modifications, such as methoxy groups, enhance inhibitory activity by ~30% compared to unsubstituted analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Ester Type/Position Notable Properties
Methyl 2-phenylthiazole-4-carboxylate C₁₁H₉NO₂S 219.26 2-phenyl Methyl, 4-position High lipophilicity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate C₁₄H₁₁F₃NO₂S 317.28 4-methyl, 4-CF₃-phenyl Ethyl, 5-position Enhanced metabolic stability
Methyl 2-amino-5-phenylthiazole-4-carboxylate C₁₁H₁₀N₂O₂S 234.27 2-amino, 5-phenyl Methyl, 4-position Hydrogen-bond donor
2-Phenyl-4-(3,4,5-trimethoxyphenyl)thiazole C₂₄H₂₁NO₃S 403.50 3,4,5-trimethoxyphenyl None CYP3A4 inhibition (IC₅₀: 0.8 µM)

Table 2: Pharmacological Activity Highlights

Compound Target/Activity Key Finding Reference
2-Phenyl-4-(3,4,5-trimethoxyphenyl)thiazole CYP3A4 inhibition IC₅₀: 0.8 µM; synergistic with methoxy groups
Ethyl 2-aminothiazole-4-carboxylate Antimicrobial screening Moderate activity against E. coli (MIC: 32 µg/mL)

Q & A

Basic: What are the common synthetic routes for Methyl 2-Phenethylthiazole-4-carboxylate, and what factors influence yield optimization?

Methodological Answer:
The synthesis typically involves cyclocondensation of phenethylamine derivatives with thiazole precursors. Key steps include:

  • Starting Materials : Ethyl acetoacetate or similar β-ketoesters (for thiazole ring formation) coupled with phenethyl halides or aldehydes .
  • Reaction Conditions : Reflux in toluene or DMF with acid catalysts (e.g., methylsulfonic acid) to promote cyclization. Reaction times vary (6–24 hrs) depending on substituent reactivity .
  • Yield Optimization : Purification via flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethyl acetate) improves purity. Impurities like unreacted starting materials or byproducts (e.g., dimerized intermediates) require careful monitoring via TLC or HPLC .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, thiazole protons at 7–8 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • Crystallography :
    • X-ray Diffraction : SHELX programs (SHELXL for refinement) resolve bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing .
    • Puckering Analysis : For non-planar rings, Cremer-Pople parameters quantify deviations from planarity .

Advanced: How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

Methodological Answer:
Discrepancies often arise from:

  • Twinned Crystals : Use SHELXL’s TWIN command to refine twinned data. Validate with R-factor convergence tests .
  • Disorder or Thermal Motion : Apply restraints (e.g., DFIX, SIMU) to bond lengths and angles. Compare results with DFT-optimized geometries .
  • Validation Tools : Check CIF files using PLATON or Mercury to flag outliers in bond distances/angles .

Advanced: What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • Retrosynthesis AI : Tools leveraging Reaxys or Pistachio databases propose feasible routes (e.g., substituting phenethyl groups via SN2 or cross-coupling) .
  • DFT Calculations : Gaussian or ORCA software models transition states for ester hydrolysis or electrophilic substitution. Solvent effects (PCM model) improve accuracy .
  • SAR Studies : MOE or Schrödinger Suite predicts bioactivity by correlating substituents (e.g., phenethyl vs. phenyl) with target binding .

Basic: What are the key considerations in designing a scalable synthesis protocol for academic labs?

Methodological Answer:

  • Solvent Selection : Use low-boiling solvents (e.g., EtOH) for easy removal. Avoid DMF if possible due to purification challenges .
  • Catalyst Efficiency : Screen Lewis acids (e.g., ZnCl₂) to reduce reaction time. Heterogeneous catalysts (e.g., Amberlyst) enable reuse .
  • Scalability : Optimize stoichiometry (1.2–1.5 equiv of phenethyl reagents) to minimize excess reagent waste .

Advanced: How can researchers analyze the biological activity of derivatives using structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivative Synthesis : Modify substituents (e.g., phenethyl → cyclopropyl) and test in vitro (e.g., MTS assays for cytotoxicity) .
  • Data Analysis : Use GraphPad Prism for IC₅₀ calculations. PCA (Principal Component Analysis) correlates electronic (Hammett σ) or steric (Taft Es) parameters with activity .
  • Docking Studies : AutoDock Vina models interactions with targets (e.g., kinases), guiding rational design .

Basic: What are the common impurities, and how can they be mitigated?

Methodological Answer:

  • Byproducts : Dimerization (e.g., via Michael addition) minimized by inert atmospheres (N₂/Ar).
  • Purification : Gradient HPLC (C18 column, MeCN/H₂O) separates regioisomers. Recrystallization in EtOAc removes polar impurities .
  • Monitoring : LC-MS tracks reaction progress; unreacted starting materials elute earlier than the product .

Advanced: How do solvent choice and reaction conditions impact stereochemical outcomes?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize charged intermediates, favoring SN2 pathways. Non-polar solvents (toluene) promote radical or concerted mechanisms .
  • Temperature : Lower temps (0–25°C) reduce epimerization in chiral intermediates.
  • Additives : Chiral auxiliaries (e.g., Evans’ oxazolidinones) induce enantioselectivity .

Basic: Which databases and software tools are essential for literature review and data analysis?

Methodological Answer:

  • Crystallography : SHELX (refinement), WinGX (data processing) .
  • Spectra Databases : PubChem (NMR shifts), SDBS (IR libraries) .
  • Reaction Planning : Reaxys filters conditions by yield/solvent; SciFinder navigates patent literature .

Advanced: What strategies elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Isotopic Labeling : 14^14C-labeled methyl groups track metabolic pathways via autoradiography.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids) identifies protein targets in cell lysates .
  • Kinetic Studies : Surface Plasmon Resonance (SPR) measures binding constants (Kd) for target interactions .

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